molecular formula C7H8N4 B1421619 2-methyl-2H-1,2,3-benzotriazol-4-amine CAS No. 89852-82-4

2-methyl-2H-1,2,3-benzotriazol-4-amine

Cat. No.: B1421619
CAS No.: 89852-82-4
M. Wt: 148.17 g/mol
InChI Key: QYKVNCAWLOFIDQ-UHFFFAOYSA-N
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Description

2-methyl-2H-1,2,3-benzotriazol-4-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methylbenzotriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-9-6-4-2-3-5(8)7(6)10-11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKVNCAWLOFIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC=C(C2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-methyl-2H-1,2,3-benzotriazol-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-methyl-2H-1,2,3-benzotriazol-4-amine: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. As a functionalized derivative of the benzotriazole scaffold—a recognized "privileged structure" in medicinal chemistry—this molecule serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This document delves into its core chemical and physical properties, provides a detailed, mechanistically-grounded synthetic protocol, outlines its spectroscopic signature, and explores its reactivity and potential applications for researchers, chemists, and professionals in drug development.

Introduction: The Benzotriazole Scaffold in Modern Chemistry

Benzotriazole and its derivatives are a cornerstone of heterocyclic chemistry, prized for their remarkable chemical stability and diverse biological activities.[1][2] The fused benzene and triazole ring system creates a unique electronic and structural environment, making it a privileged pharmacophore in drug discovery.[2] Derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4]

The subject of this guide, this compound, is a strategic intermediate. The N-2 methylation fixes the tautomeric form, which can be crucial for consistent biological activity and receptor binding. The 4-amino group provides a reactive handle for further chemical modification, enabling its use as a scaffold for combinatorial library synthesis and fragment-based drug design.

structures cluster_bzt Core Benzotriazole Scaffold cluster_target This compound BZT TARGET

Caption: Core benzotriazole structure and the target molecule.

Physicochemical and Structural Properties

This compound is a solid organic compound whose properties are defined by its unique arrangement of aromatic and heterocyclic rings, further functionalized with methyl and amino groups.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₈N₄[5]
Molecular Weight 148.17 g/mol [5]
Appearance Solid
SMILES String Cn1nc2cccc(N)c2n1[5]
InChI Key QYKVNCAWLOFIDQ-UHFFFAOYSA-N[5]

Structurally, the methylation at the N-2 position is a critical feature. Unsubstituted benzotriazole exists as a mixture of 1H- and 2H-tautomers, but alkylation locks the molecule into a specific isomeric form.[1] The N-2 isomer, as discussed here, has distinct electronic and steric properties compared to its N-1 counterpart, which can profoundly influence its reactivity and biological interactions.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A logical and field-proven approach begins with a commercially available substituted o-phenylenediamine.

synthesis_workflow start 4-Nitro-1,2-phenylenediamine step1 5-Nitro-1H-benzotriazole start->step1  Diazotization & Cyclization  (NaNO₂, H⁺) step2 Mixture of N-1 and N-2 methylated isomers step1->step2  N-Methylation  (e.g., Dimethyl Sulfate) step3 2-Methyl-2H-5-nitrobenzotriazole (Isolated Isomer) step2->step3  Chromatographic  Separation step4 This compound (Final Product) step3->step4  Nitro Group Reduction  (e.g., Sn/HCl or H₂/Pd-C)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method. Researchers should adapt it based on available laboratory equipment and safety protocols.

Step 1: Synthesis of 5-Nitro-1H-benzotriazole

  • Dissolution: Dissolve 4-nitro-1,2-phenylenediamine in a mixture of glacial acetic acid and water.[6] Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled diamine solution, ensuring the temperature does not exceed 5 °C. The causality here is critical: slow addition prevents a dangerous exotherm and the unwanted formation of side products. The in-situ generation of nitrous acid (HNO₂) diazotizes one amino group.

  • Cyclization: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. The newly formed diazonium salt undergoes intramolecular electrophilic attack on the adjacent amino group, closing the triazole ring.[6]

  • Isolation: The product typically precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water to remove residual acid and salts, and dry under vacuum.

Step 2: N-Methylation and Isomer Separation

  • Reaction Setup: Suspend the 5-nitro-1H-benzotriazole in a suitable polar aprotic solvent, such as DMF or acetonitrile. Add a base (e.g., anhydrous K₂CO₃) to deprotonate the triazole nitrogen.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the suspension. Heat the reaction moderately (e.g., 50-60 °C) and monitor by TLC.

    • Expert Insight: The choice of solvent and counter-ion can influence the N-1/N-2 methylation ratio.[6] This step is not perfectly selective and will produce a mixture of N-1 and N-2 methylated isomers. This is a self-validating system; TLC analysis will clearly show the formation of two new, distinct spots corresponding to the isomers.

  • Workup & Separation: After the reaction is complete, quench with water and extract the products with an organic solvent like ethyl acetate. Dry the organic layer and concentrate it. The isomers must be separated using column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

  • Reaction: Dissolve the isolated 2-methyl-2H-5-nitrobenzotriazole isomer in a solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. Common choices include tin(II) chloride in concentrated HCl, or catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst. The latter is often preferred for its cleaner workup.

  • Isolation: If using Sn/HCl, neutralize the acidic mixture with a base (e.g., NaOH or NaHCO₃) and extract the product. If using catalytic hydrogenation, filter off the catalyst and evaporate the solvent.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography to yield an analytically pure solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While a dedicated public database for this specific molecule is sparse, its spectral properties can be reliably predicted based on its functional groups and structural analogues.

Table 2: Predicted IR Spectroscopy Signature

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3450 - 3300N-H Stretch (Amine)Two distinct, sharp peaksAsymmetric and symmetric stretching of a primary amine (R-NH₂).[7]
3100 - 3000Aromatic C-H StretchMedium to weak peaksC-H bonds on the benzene ring.
2950 - 2850Aliphatic C-H StretchWeak peaksC-H bonds of the N-methyl group.
1650 - 1580N-H Bend (Amine)Strong, sharp peakScissoring deformation of the primary amine.[7]
1600 - 1450Aromatic C=C StretchMultiple sharp peaksBenzene ring skeletal vibrations.
1335 - 1250Aromatic C-N StretchStrong peakStretching of the bond between the aromatic ring and the amino group.[7]
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the N-methyl group around 4.0 ppm. The aromatic region (6.5-8.0 ppm) will display a complex pattern of three coupled protons. The two protons of the amino group will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[8]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals: one for the methyl carbon (aliphatic region, ~30-40 ppm) and six for the aromatic and triazole carbons (aromatic region, ~110-150 ppm).[8]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 148. A key fragmentation pathway for benzotriazoles involves the loss of a stable dinitrogen molecule (N₂), which would lead to a significant fragment ion at m/z = 120.[9]

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the reactivity of its primary aromatic amino group. This group serves as a versatile anchor for building molecular complexity.

reactivity core 2-methyl-2H-1,2,3- benzotriazol-4-amine diazotization Diazonium Salt (Sandmeyer Chemistry) core->diazotization  NaNO₂, H⁺ acylation Amide Derivatives core->acylation  R-COCl, Base sulfonylation Sulfonamide Derivatives core->sulfonylation  R-SO₂Cl, Base alkylation Secondary/Tertiary Amines core->alkylation  R-X, Base

Caption: Key reactivity pathways of the 4-amino group.

  • Diazotization: Treatment with nitrous acid converts the amino group into a diazonium salt. This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, allowing for extensive modification of the benzene ring.

  • Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form stable amide and sulfonamide linkages, respectively. This is a primary method for attaching new pharmacophores or linking the scaffold to other molecular fragments.

  • Reductive Amination: The amine can react with aldehydes and ketones to form an imine, which can then be reduced to a stable secondary or tertiary amine, providing another route for N-alkylation.

Applications in Research and Drug Development

The benzotriazole core is a well-established scaffold for interacting with various biological targets. The specific structure of this compound makes it an ideal starting point for:

  • Fragment-Based Screening: It can be used as a fragment in screening campaigns against proteins of interest, such as kinases or proteases. The amino group provides a vector for growing the fragment into a more potent lead compound.

  • Medicinal Chemistry Scaffolding: The reactivity of the amino group allows for the rapid synthesis of chemical libraries. By reacting the core with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides), researchers can efficiently explore the structure-activity relationship (SAR) of new compound series.

  • Corrosion Inhibition: Benzotriazole and its derivatives are famously effective corrosion inhibitors, particularly for copper and its alloys. While this specific amine is primarily of pharmaceutical interest, its inherent benzotriazole structure suggests potential utility in materials science.[2]

Safety and Handling

Proper handling of this compound is essential. The compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

ClassificationCodeDescriptionSource
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statement H319Causes serious eye irritation.
Precautionary Statement P264Wash skin thoroughly after handling.
Precautionary Statement P280Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary Statement P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Class 11Combustible Solids
  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • ResearchGate. Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in.... Available at: [Link]

  • PubChem. 2H-1,2,3-Benzotriazol-2-amine. Available at: [Link]

  • PubChem. 2-Methyl-1,2,3-benzotriazole. Available at: [Link]

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  • PMC (PubMed Central). Benzotriazole: An overview on its versatile biological behavior. Available at: [Link]

  • PMC (PubMed Central). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Available at: [Link]

  • MDPI. 4-(4-(((1H-Benzo[d]triazol-1-yl)oxy)methyl) -. Available at: [Link]

  • ResearchGate. (PDF) 4-(4-(((1H-Benzo[d]triazol-1-yl)oxy)methyl) -. Available at: [Link]

  • PubMed. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Available at: [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

  • OKS. OKS 3570 - SAFETY DATA SHEET. Available at: [Link]

  • PENTA. 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Available at: [Link]

  • ACS Publications. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. Available at: [Link]

  • HETEROCYCLES. REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL. Available at: [Link]

  • ResearchGate. ANTICORROSIVE ACTIVITY FOR BENZOTRIAZOLE DERIVATIVES. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 1,2,3-Benzotriazole. Available at: [Link]

  • PubChem. 5-methyl-1H-1,2,3-benzotriazol-4-amine. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • Rasayan Journal of Chemistry. synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. Available at: [Link]

  • Asian Journal of Chemistry. NMR and IR Studies of Some Metal Complexes of 6-Sub- stituted -1- Hydroxy-1,2,3-Benzotriazoles. Available at: [Link]

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Sources

An In-depth Technical Guide to the Synthesis of 2-methyl-2H-1,2,3-benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for 2-methyl-2H-1,2,3-benzotriazol-4-amine, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and the rationale behind methodological choices. The synthesis is presented as a three-step sequence commencing with the nitration of 1H-benzotriazole, followed by a regioselective N-methylation, and concluding with the reduction of the nitro-intermediate.

Introduction

This compound is a valuable scaffold in the development of novel therapeutic agents and functional materials. The unique arrangement of the methyl group on the N2 position of the triazole ring, coupled with the amino functionality at the 4-position of the benzene ring, imparts specific physicochemical properties that are leveraged in the design of molecules with diverse biological activities. This guide delineates a robust and reproducible synthetic route, emphasizing the critical aspects of regioselectivity and reaction control to ensure high purity and yield of the target compound.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-step linear sequence starting from commercially available 1H-benzotriazole. This strategy is outlined below:

Synthesis_Pathway Start 1H-Benzotriazole Intermediate1 4-Nitro-1H-benzotriazole Start->Intermediate1   Nitration    Intermediate2 2-Methyl-4-nitro-2H-1,2,3-benzotriazole Intermediate1->Intermediate2   Regioselective   N-Methylation    FinalProduct This compound Intermediate2->FinalProduct   Nitro Group   Reduction   

Caption: Overall synthetic workflow for this compound.

The key challenges in this pathway are the regioselective introduction of the nitro group at the 4-position and, more critically, the selective methylation at the N2 position of the benzotriazole ring system.

Step 1: Nitration of 1H-Benzotriazole to 4-Nitro-1H-benzotriazole

The initial step involves the electrophilic nitration of the benzene ring of 1H-benzotriazole. The reaction conditions must be carefully controlled to favor the formation of the 4-nitro isomer over other potential isomers.

Experimental Protocol
  • In a flask equipped with a magnetic stirrer and an ice bath, cautiously add 1H-benzotriazole (1.0 eq.) to concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 20 °C.

  • Cool the resulting solution to 0-5 °C using the ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid (H₂SO₄) dropwise to the benzotriazole solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture carefully onto crushed ice, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield 4-nitro-1H-benzotriazole as a pale-yellow solid.[1]

Causality of Experimental Choices
  • Sulfuric Acid as Solvent and Catalyst: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The nitration of aromatic compounds is an exothermic reaction. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Regioselectivity: The triazole ring is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. The directing effect of the triazole moiety favors substitution at the 4- and 7-positions. Under controlled conditions, the 4-nitro isomer is the major product.

Step 2: Regioselective N-Methylation of 4-Nitro-1H-benzotriazole

This is the most critical step in the synthesis, as it establishes the desired 2-methyl-2H-benzotriazole isomer. Alkylation of benzotriazoles can occur at either the N1 or N2 position, and achieving high regioselectivity for N2-methylation often requires specific catalytic systems. Recent advances have demonstrated the efficacy of biocatalytic and transition-metal-catalyzed approaches for this transformation.[2][3][4]

Methylation_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products 4-Nitro-1H-benzotriazole 4-Nitro-1H-benzotriazole Catalyst N2-Selective Catalyst (e.g., Rhodium complex, Engineered Methyltransferase) 4-Nitro-1H-benzotriazole->Catalyst Coordination/ Binding Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_Agent->Catalyst N2_Product 2-Methyl-4-nitro-2H-1,2,3-benzotriazole (Major Product) Catalyst->N2_Product Selective Methyl Transfer N1_Product 1-Methyl-4-nitro-1H-1,2,3-benzotriazole (Minor Product) Catalyst->N1_Product Suppressed Pathway

Caption: Conceptual workflow for regioselective N2-methylation.

Experimental Protocol (Biocatalytic Approach)

Biocatalytic methylation using engineered methyltransferases offers exceptional regioselectivity.[4]

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

  • To the buffer, add 4-nitro-1H-benzotriazole (1.0 eq.), a methyl donor such as S-adenosyl-L-methionine (SAM) or a SAM recycling system, and the engineered N-methyltransferase.

  • If using a SAM recycling system, include the necessary enzymes and a simple methyl source like methyl iodide (CH₃I).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-4-nitro-2H-1,2,3-benzotriazole.

  • Purify the product by column chromatography on silica gel.

Causality of Experimental Choices
  • Enzyme Specificity: The high regioselectivity for N2-methylation is a direct result of the specific three-dimensional structure of the enzyme's active site, which orients the 4-nitro-1H-benzotriazole substrate in a way that favors methylation at the N2 position.

  • SAM as Methyl Donor: S-adenosyl-L-methionine is the natural methyl donor for most methyltransferases. A recycling system is often employed in preparative scale synthesis to reduce the cost associated with stoichiometric use of SAM.

Step 3: Reduction of 2-Methyl-4-nitro-2H-1,2,3-benzotriazole

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol
  • Dissolve 2-methyl-4-nitro-2H-1,2,3-benzotriazole (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas (H₂).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices
  • Catalytic Hydrogenation: This method is preferred due to its high efficiency, clean reaction profile, and the ease of product isolation. The catalyst, palladium on carbon, is highly effective for the reduction of aromatic nitro groups.[5][6]

  • Solvent Choice: Protic solvents like methanol and ethanol are commonly used for catalytic hydrogenation as they can help to solubilize the starting material and the product.

  • Safety Precautions: Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, and appropriate safety measures should be in place to prevent ignition.

Quantitative Data Summary

StepReactantReagentsProductTypical Yield
11H-BenzotriazoleConc. H₂SO₄, Conc. HNO₃4-Nitro-1H-benzotriazole70-85%
24-Nitro-1H-benzotriazoleMethylating Agent, N2-Selective Catalyst2-Methyl-4-nitro-2H-1,2,3-benzotriazole60-90% (depending on method)
32-Methyl-4-nitro-2H-1,2,3-benzotriazoleH₂, Pd/CThis compound>95%

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. The successful execution of this synthesis hinges on the careful control of reaction conditions, particularly in the nitration and N-methylation steps, to achieve the desired regioselectivity. The protocols provided, along with the rationale behind the experimental choices, are intended to equip researchers with the necessary knowledge to confidently synthesize this important heterocyclic compound for their research and development endeavors.

References

  • A Review on: Synthesis of Benzotriazole. (2021). International Journal of Advanced Research in Innovative Ideas and Education, 7(3), 1349-1355. Available from: [Link]

  • Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole-Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. (2020). Chemistry - A European Journal, 26(46), 10565-10573. Available from: [Link]

  • Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. (2021). Organic Chemistry Frontiers, 8(19), 5433-5438. Available from: [Link]

  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. (2022). Angewandte Chemie International Edition, 61(12), e202114757. Available from: [Link]

  • Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. (2024). ChemRxiv. Available from: [Link]

  • Catalytic Hydrogenation Reaction. (2016). AZoM. Available from: [Link]

  • Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016). YouTube. Available from: [Link]

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A Technical Guide to the Organic Solvent Solubility of 2-methyl-2H-1,2,3-benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methyl-2H-1,2,3-benzotriazol-4-amine in organic solvents. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental chemical principles and structure-activity relationships derived from analogous compounds to predict its solubility profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this and other novel compounds. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physical properties for applications in synthesis, formulation, and biological screening.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter that governs the utility of a chemical compound in virtually all scientific applications. For drug development professionals, solubility in both aqueous and organic media dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For synthetic chemists, it is paramount for reaction kinetics, purification, and formulation. This compound, a substituted benzotriazole, belongs to a class of heterocyclic compounds with broad applications, including their use as synthetic intermediates and their investigation in medicinal chemistry. An understanding of its behavior in various organic solvents is therefore essential for its effective application.

This guide will first deconstruct the molecule to predict its solubility based on its constituent functional groups. It will then provide a robust, step-by-step methodology for the empirical determination of its solubility, ensuring that researchers can generate reliable and reproducible data.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the foundational concept. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

The structure of this compound features three key components that influence its overall polarity and solubility:

  • The Benzotriazole Core: This bicyclic aromatic system is largely nonpolar, contributing to solubility in aromatic and nonpolar solvents. However, the three nitrogen atoms in the triazole ring introduce polar character and can act as hydrogen bond acceptors.

  • The 4-amino Group (-NH₂): This is a highly polar functional group capable of both donating and accepting hydrogen bonds. The presence of the amino group is expected to significantly increase the compound's polarity and enhance its solubility in protic and polar aprotic solvents.[1][2] The basic nature of the amino group also allows for salt formation with acids, which can dramatically increase aqueous solubility.[3][4]

  • The 2-methyl Group (-CH₃): The methyl group is a small, nonpolar, and lipophilic substituent.[5][6] Its presence on the triazole ring slightly increases the molecule's overall nonpolar character.[5][6] It is a relatively unreactive group that does not participate in hydrogen bonding.[7]

Overall Polarity Assessment: The presence of the polar amino group is the most dominant factor influencing the polarity of the molecule. While the benzotriazole core and methyl group contribute to its lipophilicity, the ability of the -NH₂ group to form strong hydrogen bonds suggests that this compound will exhibit appreciable solubility in polar organic solvents.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds like 1-aminobenzotriazole, a predicted solubility profile for this compound can be extrapolated. For instance, 1-aminobenzotriazole is reported to be soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide at concentrations of approximately 30 mg/mL.[8]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amino group can form strong hydrogen bonds with the hydroxyl group of the solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThe strong dipole moment of these solvents can interact favorably with the polar amine and triazole groups.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowTHF, being more polar, will be a better solvent than diethyl ether. The nonpolar hydrocarbon portions of these solvents limit their interaction with the polar solute.
Halogenated Dichloromethane (DCM), ChloroformModerate to LowThese solvents are of intermediate polarity and may dissolve the compound to some extent, but are less effective than highly polar aprotics.
Aromatic Toluene, BenzeneLowThe nonpolar nature of these solvents will primarily interact with the benzotriazole core, but this is unlikely to overcome the unfavorable interactions with the polar amino group.
Nonpolar Aliphatic Hexanes, HeptaneVery Low / InsolubleThe significant mismatch in polarity between the solute and solvent will result in poor solubility.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent. This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 2-4 mL glass vials)

  • Constant temperature incubator/shaker or water bath

  • Vortex mixer and/or sonicator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid to a known volume of solvent in a vial B 2. Tightly cap the vial A->B Secure sample C 3. Agitate at constant temperature (e.g., 24-48h) B->C Incubate D 4. Allow to settle C->D Post-incubation E 5. Centrifuge to pellet undissolved solid D->E Clarify F 6. Withdraw supernatant E->F Isolate saturated solution G 7. Filter the supernatant F->G Remove particulates H 8. Dilute sample accurately G->H Prepare for analysis I 9. Quantify concentration (e.g., via HPLC) H->I Measure G Solute Solute Properties (Polarity, H-bonding) Forces Intermolecular Forces (Solute-Solvent) Solute->Forces Solvent Solvent Properties (Polarity, H-bonding) Solvent->Forces Energy Gibbs Free Energy of Solution (ΔGsoln) Forces->Energy ΔHsoln Solubility Observed Solubility Energy->Solubility ΔG < 0, Favorable

Caption: Key Factors Governing Solubility.

  • High Solubility in Polar Solvents (e.g., Methanol, DMSO): This outcome would be driven by strong dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding between the solvent and the solute's amino group and triazole nitrogens.

  • Low Solubility in Nonpolar Solvents (e.g., Hexane): This would be due to the significant energy penalty required to break the strong intermolecular hydrogen bonds between the solute molecules without the compensation of favorable solute-solvent interactions.

Conclusion

While specific published data on the solubility of this compound is scarce, a systematic analysis of its molecular structure allows for a reasoned prediction of its behavior in various organic solvents. The presence of a primary amino group is expected to make it highly soluble in polar protic and aprotic solvents. For researchers and drug developers, these predictions provide a strong starting point, but they must be complemented by empirical determination. The detailed protocol provided in this guide offers a robust framework for obtaining precise, quantitative solubility data, which is indispensable for the successful application of this compound in research and development.

References

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. [Link]

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  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). STANDARD OPERATING PROCEDURE for solubility testing. [Link]

  • PubMed Central. (n.d.). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. [Link]

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Methodological & Application

Applications of 2-methyl-2H-1,2,3-benzotriazol-4-amine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzotriazole Scaffold

The benzotriazole moiety, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] Its derivatives have been extensively explored as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[5] The unique electronic properties and the ability of its three nitrogen atoms to participate in hydrogen bonding and coordination complexes contribute to its versatility in drug design.[6] This guide focuses on a specific, yet highly valuable derivative: 2-methyl-2H-1,2,3-benzotriazol-4-amine . This compound serves as a crucial building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibition. Its structural rigidity and defined vector for substituent placement make it an attractive starting point for generating libraries of bioactive molecules.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general strategy involves the formation of the benzotriazole ring, followed by methylation and functional group manipulation.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The synthesis commences from a substituted o-phenylenediamine, proceeds through a diazotization to form the benzotriazole ring, followed by methylation and reduction of a nitro group to the target amine.

Retrosynthesis target This compound step1 Reduction target->step1 nitro_intermediate 2-methyl-4-nitro-2H-1,2,3-benzotriazole step1->nitro_intermediate step2 N-Methylation & Isomer Separation nitro_intermediate->step2 nitro_benzotriazole 4-Nitro-1H-benzotriazole step2->nitro_benzotriazole step3 Diazotization nitro_benzotriazole->step3 diamine 3-Nitro-1,2-phenylenediamine step3->diamine

A proposed retrosynthetic pathway for the target compound.
Experimental Protocols

The following protocols provide a general framework for the synthesis. Researchers should optimize conditions based on available laboratory equipment and safety protocols.

Protocol 1: Synthesis of 4-Nitro-1H-benzotriazole

This procedure is based on the well-established diazotization of o-phenylenediamines.[7]

  • Rationale: The reaction of an o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and an acid) leads to the formation of the triazole ring. Starting with 3-nitro-1,2-phenylenediamine will yield the 4-nitro- and 7-nitro-1H-benzotriazole isomers.

  • Procedure:

    • Dissolve 3-nitro-1,2-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid and water.

    • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product will be a mixture of 4-nitro- and 7-nitro-1H-benzotriazole, which may be used in the next step without further purification, or the isomers can be separated by column chromatography.

Protocol 2: N-Methylation of 4-Nitro-1H-benzotriazole

Alkylation of benzotriazoles can be challenging due to the formation of both N1 and N2 isomers.[1][8]

  • Rationale: The use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base will introduce a methyl group onto one of the nitrogen atoms of the triazole ring. The ratio of the N1 to N2 isomer is influenced by the solvent, base, and temperature.

  • Procedure:

    • Suspend 4-nitro-1H-benzotriazole (1.0 eq) in a suitable solvent (e.g., acetone, DMF).

    • Add a base (e.g., potassium carbonate, 1.5 eq) and a methylating agent (e.g., methyl iodide, 1.2 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 1-methyl-4-nitro-1H-benzotriazole, 2-methyl-4-nitro-2H-benzotriazole, and other isomers.

Protocol 3: Separation of 2-Methyl-4-nitro-2H-1,2,3-benzotriazole

  • Rationale: The separation of the N1 and N2 isomers is typically achieved by column chromatography, exploiting the differences in polarity between the isomers.

  • Procedure:

    • Dissolve the crude methylation product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the solution onto a silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexanes.

    • Collect the fractions and analyze them by TLC to identify and combine the fractions containing the desired 2-methyl-4-nitro-2H-1,2,3-benzotriazole isomer.

    • Evaporate the solvent from the combined fractions to yield the purified product.

Protocol 4: Reduction of 2-Methyl-4-nitro-2H-1,2,3-benzotriazole

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.[9]

  • Rationale: A variety of reducing agents can be used for this transformation, with tin(II) chloride in an acidic medium or catalytic hydrogenation being common choices.

  • Procedure (using SnCl₂):

    • Dissolve 2-methyl-4-nitro-2H-1,2,3-benzotriazole (1.0 eq) in ethanol or a similar protic solvent.

    • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Application in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them attractive targets for drug discovery.[10] The this compound scaffold serves as an excellent starting point for the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of kinases.

The Scaffold as a Pharmacophore

The 4-amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors. The benzotriazole core provides a rigid platform for the attachment of various substituents that can be tailored to target specific kinases.

Kinase_Inhibitor_Scaffold scaffold This compound hinge_binding Hinge-Binding Motif (H-bond donor) scaffold->hinge_binding 4-Amino Group vector1 Vector for R1 substitution scaffold->vector1 vector2 Vector for R2 substitution scaffold->vector2

Pharmacophoric features of the scaffold for kinase inhibition.
Case Study: Inhibition of Protein Kinase CK2

Hypothetical SAR Data for a Library of Analogs:

CompoundR1R2CK2 IC₅₀ (µM)
1a HH> 50
1b ClH15.2
1c BrH5.8
1d BrBr0.9
1e PhenylH25.6

This data is hypothetical and for illustrative purposes only.

Protocol 5: In Vitro Kinase Inhibition Assay (General Protocol for CK2)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

  • Rationale: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. The amount of phosphorylated substrate is then quantified, often using a fluorescence- or luminescence-based method.

  • Materials:

    • Recombinant human protein kinase CK2

    • CK2-specific peptide substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In the wells of the assay plate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of CK2 enzyme and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Based on general principles of kinase inhibitor design and data from related scaffolds, the following SAR insights can be proposed for the this compound core:

  • 4-Amino Group: This group is likely crucial for hinge-binding and should generally be maintained as a primary amine or a small secondary amine.

  • Benzene Ring Substituents: Introduction of small, lipophilic groups (e.g., halogens, methyl) on the benzene ring can enhance binding affinity by occupying hydrophobic pockets within the ATP-binding site.

  • Derivatization of the 4-Amino Group: Acylation or sulfonylation of the amino group can be explored to probe for additional interactions in the solvent-exposed region of the kinase.

  • 2-Methyl Group: While providing a fixed substitution pattern, variations at this position (e.g., ethyl, cyclopropyl) could be explored to fine-tune potency and selectivity.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthesis, while requiring careful control of regioselectivity, is achievable through established synthetic methodologies. The inherent pharmacophoric features of this molecule make it an attractive core for library synthesis and lead optimization campaigns. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

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  • Tariq, M., et al. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances, 13(49), 34633-34648. [Link]

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  • Makowska, M., Łukowska-Chojnacka, E., Wińska, P., Kuś, A., Bilińska-Chomik, A., & Bretner, M. (2011). Design and synthesis of CK2 inhibitors. Molecular and cellular biochemistry, 356(1-2), 91–96. [Link]

  • Katritzky, A. R., & Lan, X. (1994). 1,2,3-Triazoles.
  • International Journal of Pharmaceutical Sciences and Research. (2024).
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  • Al-Obeidi, F. A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(4), 545-559. [Link]

  • Ren, Y., Zhang, L., Zhou, C. H., & Geng, R. X. (2014). Recent development of benzotriazole-based medicinal drugs. Med chem, 4(8), 640-662. [Link]

  • Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical communications (Cambridge, England), 57(63), 7799–7802. [Link]

  • de Oliveira, R. G., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(23), 8345. [Link]

  • Al-Ghorbani, M., et al. (2020). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Molbank, 2020(4), M1163. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Pharmaceuticals, 16(2), 291. [Link]

  • Amir, M., Kumar, S., & Khan, S. A. (2018). 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. Bioorganic chemistry, 81, 347–356. [Link]

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Application Notes and Protocols for the N-Methylation of Benzotriazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated Benzotriazoles

N-substituted benzotriazoles are a cornerstone of modern medicinal chemistry and drug development.[1][2] The strategic addition of a methyl group to one of the nitrogen atoms in the benzotriazole ring can profoundly influence the molecule's pharmacological profile, including its binding affinity to biological targets, solubility, and metabolic stability. These methylated derivatives are integral to the synthesis of a wide array of therapeutic agents, exhibiting analgesic, anti-inflammatory, antiviral, and antihypertensive properties.[3][4] Consequently, the development of efficient and regioselective N-methylation methodologies is of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide provides detailed experimental protocols and insights into the N-methylation of benzotriazoles. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to successfully synthesize and characterize these valuable compounds. We will delve into the mechanistic underpinnings of the reaction, explore various experimental setups, and offer step-by-step procedures that are both robust and reproducible.

Understanding the Reaction: Mechanism and the Challenge of Regioselectivity

The N-methylation of benzotriazole is fundamentally a nucleophilic substitution reaction. Benzotriazole possesses an acidic proton on one of its nitrogen atoms and can be deprotonated by a base to form the benzotriazolide anion. This anion then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide) to form the N-methylated product.

A critical challenge in the N-alkylation of benzotriazole is controlling the regioselectivity.[5] The benzotriazolide anion has two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two isomeric products: 1-methyl-1H-benzotriazole and 2-methyl-2H-benzotriazole.

G cluster_0 N-Methylation of Benzotriazole Benzotriazole Benzotriazole Benzotriazolide Benzotriazolide Anion (Resonance Stabilized) Benzotriazole->Benzotriazolide + Base - H⁺ Base Base (e.g., K₂CO₃, NaOH) N1_Product 1-Methyl-1H-benzotriazole Benzotriazolide->N1_Product + Methylating Agent N2_Product 2-Methyl-2H-benzotriazole Benzotriazolide->N2_Product + Methylating Agent MethylatingAgent Methylating Agent (e.g., CH₃I) G cluster_workflow Workflow for N-Methylation of Benzotriazole A 1. Dissolve Benzotriazole in DMF B 2. Add K₂CO₃ A->B C 3. Add Methyl Iodide B->C D 4. Heat and Stir (4-6h, 60-70°C) C->D E 5. Aqueous Work-up D->E F 6. Extraction with DCM E->F G 7. Wash Organic Layer F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I

Sources

A Validated LC-MS/MS Method for the Ultrasensitive Quantification of 2-methyl-2H-1,2,3-benzotriazol-4-amine: Protocols for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Senior Application Scientist Commentary: This document provides a comprehensive guide for the detection and quantification of 2-methyl-2H-1,2,3-benzotriazol-4-amine, a potential process-related impurity or degradant in pharmaceutical development. The inherent analytical challenges of this molecule—namely its polarity and the stringent requirement for low-level detection in complex active pharmaceutical ingredient (API) matrices—necessitate a highly sensitive and selective method. We move beyond a simple recitation of steps to explain the causality behind our methodological choices, ensuring the protocol is not only robust but also adaptable. The core of this application note is a complete, validation-ready Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, designed to meet the rigorous standards of regulatory bodies and ensure the integrity of your analytical results.

Introduction and Analytical Rationale

This compound is a heterocyclic aromatic amine, a class of compounds often scrutinized in drug development for potential toxicity. Its formation can be associated with the synthesis or degradation of APIs containing benzotriazole moieties.[1][2] Ensuring its absence or controlling its presence at trace levels is critical for patient safety and regulatory compliance.[3][4]

The primary analytical challenge lies in achieving a low limit of quantification (LOQ) without interference from the typically high-concentration API matrix. While Gas Chromatography (GC) is a common technique for aromatic amines, the polarity of this specific analyte can lead to poor peak shape and the need for derivatization, adding complexity and potential variability.[5][6] Liquid chromatography is often a more reliable and efficient method for such polar analytes.[5] Therefore, we have selected Reversed-Phase Liquid Chromatography (RPLC) for its excellent resolving power, coupled with Tandem Mass Spectrometry (MS/MS) for its unparalleled sensitivity and selectivity. This LC-MS/MS approach allows for direct injection of a diluted sample, minimizing sample preparation and maximizing throughput.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₇H₈N₄
Molecular Weight148.17 g/mol
AppearanceSolid
InChI KeyQYKVNCAWLOFIDQ-UHFFFAOYSA-N
PubChem CIDNot Available

Principle of the LC-MS/MS Method

This method is based on the principle of separating the target analyte from the drug substance and other potential impurities using RPLC. The separation is achieved based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, due to the presence of the basic amine group which is readily protonated.

The mass spectrometer then provides two layers of selectivity. The first quadrupole (Q1) isolates the protonated molecular ion (the precursor ion) of our target analyte. This precursor ion is then fragmented in the collision cell (Q2), and the second analyzing quadrupole (Q3) isolates a specific, stable fragment ion (the product ion). This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific signal for the analyte, effectively eliminating chemical noise from the matrix and ensuring accurate quantification even at very low concentrations.[7][8]

Instrumentation, Reagents, and Standards

3.1. Instrumentation

  • UHPLC/HPLC System: A system capable of delivering reproducible gradients at pressures up to 600 bar or higher (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ series, Thermo Scientific TSQ series, Agilent 6400 series).

  • Analytical Column: A high-efficiency reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • General Lab Equipment: Calibrated pipettes, Class A volumetric flasks, autosampler vials, ultrasonic bath.

3.2. Reagents and Standards

  • Reference Standard: this compound (purity ≥98%).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Optima™ LC/MS grade formic acid (≥99%).

  • Drug Substance/API: The matrix in which the impurity is to be quantified.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples

The objective of this protocol is to prepare a set of calibration standards to establish the instrument's response curve, as well as quality control (QC) and test samples for analysis.

Step 1: Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 1.0 mg of the this compound reference standard into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly. This is the Stock Solution .

Step 2: Intermediate and Working Standard Preparation

  • Perform serial dilutions from the Stock Solution using the diluent to prepare a series of working standards for the calibration curve. A typical concentration range for impurity analysis might be 0.05 ng/mL to 50 ng/mL.

  • Prepare at least three levels of QC samples (Low, Medium, High) from the Stock Solution, ideally by a separate analyst using a different weighing of the reference standard to ensure independence.

Step 3: Test Sample Preparation (Example: 10 mg/mL API Solution)

  • Accurately weigh 100 mg of the drug substance (API) into a 10 mL volumetric flask.

  • Add approximately 7 mL of the diluent.

  • Sonicate or vortex until the API is fully dissolved.

  • Dilute to the mark with the diluent and mix.

  • Transfer the solution into an autosampler vial for analysis.

G cluster_prep Standard & Sample Preparation Workflow weigh_std 1. Weigh Reference Standard (1 mg) dissolve_std 2. Dissolve in 10 mL Diluent weigh_std->dissolve_std stock_sol Stock Solution (100 µg/mL) dissolve_std->stock_sol serial_dil 3. Perform Serial Dilutions stock_sol->serial_dil weigh_api 1. Weigh API (100 mg) dissolve_api 2. Dissolve in 10 mL Diluent weigh_api->dissolve_api test_sample Test Sample (10 mg/mL API) dissolve_api->test_sample injection LC-MS/MS Analysis test_sample->injection Inject cal_standards Calibration Standards (e.g., 0.05 - 50 ng/mL) serial_dil->cal_standards cal_standards->injection Inject

Caption: Workflow for preparing standards and test samples.

Protocol 2: LC-MS/MS Instrumental Method

The following tables provide recommended starting parameters. These must be optimized for your specific instrumentation and column.

Table 3: Recommended Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
ColumnWaters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µmProvides high efficiency and good retention for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidifier promotes analyte protonation for positive mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 minA generic gradient to elute the analyte and clean the column.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLA typical volume to avoid column overload while maintaining sensitivity.

Table 4: Recommended Tandem Mass Spectrometry (MS/MS) Parameters

ParameterRecommended SettingRationale
Ionization ModeElectrospray Ionization (ESI), PositiveThe amine group is readily protonated.
Capillary Voltage+3.5 kVOptimized for efficient ion generation.
Source Temp.150 °CStandard source temperature.
Desolvation Temp.450 °CEnsures efficient solvent evaporation.
Gas FlowInstrument DependentOptimize for best signal-to-noise.
MRM TransitionsPrecursor (Q1): m/z 149.1 -> Product (Q3): m/z 106.1 (Quantifier), m/z 79.1 (Qualifier)To be determined empirically by infusing the reference standard. The precursor is [M+H]⁺. Product ions are proposed based on likely fragmentation (loss of HNCN and subsequent fragments).
Collision EnergyOptimize for each transitionThe energy required to produce the most abundant and stable fragment ions.

Method Validation Protocol (per ICH Q2(R2) Guidelines)

Analytical method validation is the documented process that establishes that the performance characteristics of the method meet the requirements for the intended analytical application.[9] The following protocol outlines the necessary experiments based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]

G cluster_validation Method Validation Workflow (ICH Q2) specificity Specificity (Interference Check) linearity Linearity & Range (Calibration Curve) specificity->linearity lod_loq LOD & LOQ (Sensitivity) linearity->lod_loq accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision robustness Robustness (Method Tolerance)

Caption: Logical flow of key method validation experiments.

5.1. Specificity

  • Objective: To demonstrate that the signal is unequivocally from the target analyte and not from the matrix (API), impurities, or mobile phase components.

  • Procedure:

    • Inject the diluent (blank).

    • Inject a solution of the API in diluent (matrix blank).

    • Inject a solution of the analyte at the LOQ level.

  • Acceptance Criteria: No interfering peaks greater than 20% of the LOQ response at the retention time of the analyte in the blank and matrix blank injections.

5.2. Linearity, Range, and Sensitivity (LOD/LOQ)

  • Objective: To establish the relationship between concentration and instrument response and to define the working range and sensitivity of the method.

  • Procedure:

    • Analyze the calibration standards (at least 6 non-zero points) in triplicate.

    • Plot the peak area versus concentration and perform a linear regression.

  • Acceptance Criteria:

    • Linearity: Correlation coefficient (r²) ≥ 0.995.

    • Range: The defined upper and lower concentrations of the calibration curve.

    • LOQ: The lowest concentration on the curve that meets accuracy (e.g., 80-120% recovery) and precision (e.g., ≤15% RSD) criteria.

    • LOD: Can be calculated based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.

5.3. Accuracy (Recovery)

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Spike the API matrix with the analyte at three concentration levels (e.g., LOQ, 100%, and 150% of the target impurity level).

    • Analyze these spiked samples in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 80-120% for each level.

5.4. Precision (Repeatability and Intermediate Precision)

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples of the API spiked at a single concentration (e.g., 100% of the target impurity level) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the experiment on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should not exceed 15%.

Table 5: Summary of Validation Acceptance Criteria

ParameterAcceptance Criteria
SpecificityNo significant interference at the analyte retention time.
Linearity (r²)≥ 0.995
Accuracy (% Recovery)80% - 120%
Precision (% RSD)≤ 15%
Limit of QuantitationLowest point on the curve meeting accuracy/precision criteria.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in a pharmaceutical matrix. The provided protocols for sample preparation, instrumental analysis, and method validation are designed to be a comprehensive starting point for researchers and quality control scientists. Adherence to these guidelines will ensure the generation of high-quality, reliable, and defensible analytical data suitable for regulatory submission in the drug development process.

References

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Al-Qaim, F. F., et al. (2016). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2017). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. PubMed Central. Retrieved from [Link]

  • Jover, E., et al. (2010). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Saito, T., et al. (2020). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. Retrieved from [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • Kumar, R., et al. (2011). Benzotriazole in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Pervova, I. G., et al. (2012). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. ResearchGate. Retrieved from [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2019). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • California Water Boards. (2004). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • G. Stillwell, W., et al. (1989). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]

  • Weiss, S., & Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,2,3-benzotriazole. Retrieved from [Link]

  • Raska, L. A. (2021). Benzotriazole and Tolytriazole Analysis in Select Surface Waters near Wilmington Air Park. CORE Scholar. Retrieved from [Link]

  • Iannelli, P., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]

  • Dolar, D., et al. (2012). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez. Retrieved from [Link]

  • Proclinical. (2023). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-methyl-2H-1,2,3-benzotriazol-4-amine for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzotriazole Scaffold in Modern Drug Discovery

The benzotriazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a variety of biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents.[1][2] The inherent chemical stability of the benzotriazole ring system, coupled with its capacity for diverse chemical modifications, has led to its incorporation into a wide array of compounds exhibiting significant pharmacological activities. These activities span a broad spectrum, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects.[3][4]

The strategic derivatization of the benzotriazole core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its efficacy in biological systems. Furthermore, the introduction of various functional groups can profoundly influence the compound's interaction with its biological target, enhancing potency and selectivity. This document provides a detailed guide to the derivatization of a specific and promising benzotriazole derivative, 2-methyl-2H-1,2,3-benzotriazol-4-amine , for the generation of compound libraries for bioassays. We will explore key derivatization strategies targeting the 4-amino group, provide detailed experimental protocols, and discuss the rationale behind these modifications in the context of structure-activity relationship (SAR) studies.

Core Derivatization Strategies for this compound

The primary site for derivatization on this compound is the nucleophilic 4-amino group. This functional group serves as a versatile handle for introducing a wide range of substituents, thereby enabling the exploration of a vast chemical space. The key derivatization strategies include:

  • N-Acylation: The formation of an amide bond via acylation of the 4-amino group is a fundamental and highly effective method for generating structural diversity. The resulting N-acyl derivatives can introduce a variety of functionalities that can modulate the compound's biological activity.

  • N-Alkylation and N-Arylation: The introduction of alkyl or aryl substituents at the 4-amino position can significantly alter the steric and electronic properties of the molecule, influencing its binding to target proteins.

  • Schiff Base Formation and Reductive Amination: Condensation with aldehydes or ketones to form Schiff bases, followed by reduction, provides a straightforward route to N-alkylated derivatives with a wide range of structural complexity.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are known to be important pharmacophores in a variety of drugs.

The choice of derivatization strategy is guided by the desired properties of the final compounds and the specific bioassay they are intended for. For example, in the development of enzyme inhibitors, the introduced substituents can be designed to interact with specific amino acid residues in the active site of the target enzyme.

Experimental Protocols

The following protocols are provided as a guide for the derivatization of this compound. Researchers should adapt these methods as needed based on the specific reagents and equipment available.

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the 4-amino group using an acyl chloride in the presence of a base.

Workflow for N-Acylation

start Start: Dissolve this compound and triethylamine in dry dichloromethane add_acyl Add acyl chloride dropwise at 0 °C start->add_acyl react Stir at room temperature for 4-6 hours add_acyl->react monitor Monitor reaction by TLC react->monitor workup Quench with water and separate layers monitor->workup extract Extract aqueous layer with dichloromethane workup->extract dry Dry combined organic layers over Na2SO4 extract->dry purify Purify by column chromatography dry->purify end_node End: Characterize the N-acylated product purify->end_node

Caption: Workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et3N)

  • Dry dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for Reductive Amination

This protocol outlines the synthesis of N-alkylated derivatives via a two-step, one-pot reductive amination procedure.

Workflow for Reductive Amination

start Start: Dissolve this compound and aldehyde/ketone in methanol add_acid Add a catalytic amount of acetic acid start->add_acid schiff_base Stir at room temperature to form Schiff base (2-4 h) add_acid->schiff_base cool Cool the mixture to 0 °C schiff_base->cool add_nabh4 Add sodium borohydride (NaBH4) portion-wise cool->add_nabh4 react Stir at room temperature overnight add_nabh4->react workup Quench with water and remove methanol react->workup extract Extract with ethyl acetate workup->extract dry Dry organic layer and purify extract->dry end_node End: Characterize the N-alkylated product dry->end_node

Sources

Application Notes & Protocols: The Synthetic Versatility of 2-methyl-2H-1,2,3-benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide on the synthetic utility of 2-methyl-2H-1,2,3-benzotriazol-4-amine, created for an audience of researchers, scientists, and drug development professionals. This document provides detailed application notes, protocols, and the scientific rationale behind its use as a versatile building block in organic synthesis.

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Heterocyclic Amine

This compound is a fascinating heterocyclic building block that holds significant, yet underexplored, potential in synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its structure is characterized by a bicyclic aromatic system, a nucleophilic exocyclic amine, and an N-methylated triazole ring. This unique combination of features imparts a distinct reactivity profile, making it a valuable synthon for accessing a diverse range of complex molecular architectures.

The benzotriazole moiety is a well-established "synthetic auxiliary" and a common structural motif in many biologically active compounds. The presence of the 4-amino group provides a convenient handle for a wide array of chemical transformations, allowing for molecular elaboration and the introduction of diverse functional groups. Furthermore, the N-methylation at the 2-position of the triazole ring influences the electronic properties and steric environment of the molecule, which can be strategically exploited to control reaction outcomes.

This guide will provide a comprehensive overview of the synthetic applications of this compound, complete with detailed protocols and the underlying scientific principles that govern its reactivity.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is primarily dictated by the reactivity of its exocyclic amino group. This primary aromatic amine can participate in a wide range of classical and modern organic transformations. The general synthetic strategy involves leveraging this amine as a nucleophile or as a precursor to other functional groups.

Below is a conceptual workflow illustrating the central role of this compound as a synthetic hub:

G A 2-methyl-2H-1,2,3- benzotriazol-4-amine B Amide Formation (Acylation) A->B RCOCl, Base C Sulfonamide Synthesis A->C RSO2Cl, Base D Reductive Amination A->D RCHO, NaBH(OAc)3 E Diazotization & Sandmeyer -type Reactions A->E NaNO2, HCl B_out Amide Derivatives B->B_out C_out Sulfonamide Derivatives C->C_out D_out Secondary Amines D->D_out E_out Azo Dyes, Halogenated & Other Derivatives E->E_out

Figure 1: Key synthetic transformations originating from this compound.

Detailed Protocols and Mechanistic Insights

Protocol 1: N-Acylation for Amide Synthesis

The formation of an amide bond is a cornerstone of medicinal chemistry, as the amide functional group is a key feature of many pharmaceutical agents. The exocyclic amine of this compound can be readily acylated to yield the corresponding amides.

Principle: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A mild base is typically added to quench the HCl or carboxylic acid byproduct generated during the reaction.

Detailed Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial for controlling the exothermicity of the reaction, especially when using reactive acyl chlorides.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) or anhydride (1.1 eq) dropwise to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Data Presentation:

Starting MaterialAcylating AgentProductTypical Yield
This compoundAcetyl chlorideN-(2-methyl-2H-1,2,3-benzotriazol-4-yl)acetamide>90%
This compoundBenzoyl chlorideN-(2-methyl-2H-1,2,3-benzotriazol-4-yl)benzamide>85%
Protocol 2: Diazotization and Subsequent Functionalization

Diazotization of the primary aromatic amine opens up a vast array of synthetic possibilities, allowing for the introduction of a wide range of substituents onto the aromatic ring via the Sandmeyer or related reactions.

Principle: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt. This diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles, often with the aid of a copper(I) catalyst.

Detailed Protocol for Diazotization and Halogenation (Sandmeyer Reaction):

  • Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stir bar, dissolve this compound (1.0 eq) in an aqueous solution of a strong acid, such as 3 M HCl.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine solution, ensuring the temperature does not rise above 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue).

  • Catalyst Preparation: In a separate flask, prepare a solution of the copper(I) halide (e.g., CuCl or CuBr) (1.2 eq) in the corresponding concentrated halogen acid (e.g., HCl or HBr).

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirring copper(I) halide solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion and Workup:

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

G A Start: 2-methyl-2H-1,2,3- benzotriazol-4-amine in HCl(aq) B Cool to 0-5 °C A->B C Add NaNO2(aq) dropwise (Maintain T < 5 °C) B->C D Formation of Diazonium Salt C->D F Slowly add Diazonium Salt to CuX solution D->F E Prepare CuX/HX solution E->F G N2 evolution F->G H Warm to RT, then heat (Reaction Completion) G->H I Workup & Purification H->I J Product: 4-Halo-2-methyl-2H- 1,2,3-benzotriazole I->J

Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-2H-1,2,3-benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-2H-1,2,3-benzotriazol-4-amine. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommended protocols to ensure a successful and scalable process.

Section 1: Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process where precise control over reaction conditions is paramount, especially when considering scale-up. The most reliable and commonly employed route involves the formation of a 4-nitrobenzotriazole intermediate, followed by a critical N-methylation step, and a final nitro group reduction. The primary challenge in this synthesis is controlling the regioselectivity of the N-methylation to favor the desired N2 isomer over the N1 isomer.

Proposed Synthetic Workflow

The logical flow of the synthesis is outlined below. Each stage presents unique challenges that will be addressed in the subsequent troubleshooting sections.

G cluster_0 Step 1: Benzotriazole Ring Formation cluster_1 Step 2: Regioselective N-Methylation cluster_2 Step 3: Nitro Group Reduction A 3-Nitro-1,2-phenylenediamine B Diazotization & Cyclization (NaNO₂, Acetic Acid) A->B C 4-Nitro-1H-benzotriazole B->C D N-Methylation (Methylating Agent, Base, Solvent) C->D E Mixture of N1 and N2 Isomers D->E F Separation (Chromatography/Crystallization) E->F G 2-Methyl-4-nitro-2H-1,2,3-benzotriazole (Desired Isomer) F->G H Reduction (e.g., H₂/Pd-C or SnCl₂) G->H I This compound (Final Product) H->I

Caption: Overall synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up this synthesis?

The primary obstacle is controlling the regioselectivity during the N-methylation of 4-nitro-1H-benzotriazole. Alkylation of the benzotriazole ring can occur on either the N1 or N2 positions, leading to a mixture of 1-methyl-4-nitro-1H-1,2,3-benzotriazole and the desired 2-methyl-4-nitro-2H-1,2,3-benzotriazole.[1] Separating these isomers on a large scale can be costly and inefficient. Therefore, optimizing the methylation reaction to maximize the yield of the N2 isomer is the most critical aspect of process development.

Q2: Why is a mixture of N1 and N2 isomers formed during methylation?

The formation of two regioisomers is a direct consequence of the tautomeric nature of the benzotriazole anion formed after deprotonation by a base.[2] The negative charge is delocalized across the N1 and N2 atoms, creating two nucleophilic sites that can attack the methylating agent. The ratio of the resulting products is highly dependent on factors like steric hindrance, solvent effects, the nature of the counter-ion, and temperature.[3]

Q3: Are there significant safety concerns I should be aware of for scale-up?

Yes. Several steps require careful safety considerations:

  • Diazotization: The reaction of sodium nitrite with acid is exothermic and generates nitrous acid. On a large scale, poor temperature control can lead to runaway reactions. The diazonium intermediate can be unstable.[4]

  • Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) involves flammable hydrogen gas and a pyrophoric catalyst. Reductions with metals like tin (SnCl₂) in strong acid are highly exothermic and produce hazardous waste streams.

Section 3: Troubleshooting and Optimization Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Step 1: Benzotriazole Ring Formation (4-Nitro-1H-benzotriazole)

Problem: My reaction yields are low, and I'm getting a significant amount of dark, tarry byproduct.

  • Causality and Solution: This is a common issue in diazotization reactions, often caused by poor temperature control or incorrect stoichiometry.[4][5]

    • Strict Temperature Control: The diazotization step is highly exothermic. The reaction temperature should be maintained strictly between 0-5 °C. Use a jacketed reactor with an efficient cooling system for large-scale batches. A higher temperature can cause the diazonium salt to decompose, leading to phenolic tars and other impurities.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of 3-nitro-1,2-phenylenediamine. A slow, controlled addition rate prevents localized temperature spikes and minimizes side reactions.

    • Monitor pH/Acidity: The reaction is typically run in a mild acid like glacial acetic acid.[4] Ensure there is sufficient acid to protonate the diamine and form nitrous acid, but avoid overly harsh conditions that could promote decomposition.

    • Post-Reaction Quench: After the reaction is complete (as monitored by TLC or HPLC), any excess nitrous acid should be quenched, for example, with sulfamic acid, to prevent unwanted side reactions during workup.

Step 2: N-Methylation and Isomer Separation

Problem: My primary issue is poor regioselectivity. I am getting a nearly 1:1 mixture of the N1 and N2 methylated isomers.

  • Causality and Solution: Achieving high N2 selectivity is a challenge governed by the principles of kinetic versus thermodynamic control. The N1 isomer is often the thermodynamically more stable product, while the N2 isomer can be favored under kinetically controlled conditions. Your choice of reagents and conditions directly influences this outcome.

    The key is to make the N2 position the more favorable nucleophile. Generally, conditions that create a "freer" benzotriazole anion, less encumbered by counter-ions and solvent shells, tend to favor attack at the more sterically accessible N2 position.

    G cluster_0 Reaction Conditions cluster_1 Kinetic vs. Thermodynamic Control Conditions Base Solvent Temperature Methylating Agent Anion Benzotriazole Anion Tautomers Conditions->Anion Influences Equilibrium & Reactivity N1 N1-Methyl Isomer (Thermodynamic Product) N2 N2-Methyl Isomer (Kinetic Product) Anion->N1 More Stable Anion->N2 Faster Formation

    Caption: Factors influencing N1 vs. N2 methylation selectivity.

    To favor the 2-methyl (N2) isomer , consider the following adjustments:

ParameterRecommendation for N2-SelectivityRationale
Solvent Polar Aprotic (e.g., DMF, DMSO)These solvents effectively solvate the cation (e.g., K⁺ from K₂CO₃), leaving a more "naked" and reactive benzotriazole anion. This enhances the inherent nucleophilicity of the N2 position.[1]
Base Mild Inorganic Base (e.g., K₂CO₃)A base like potassium carbonate is effective and economical for scale-up. Stronger bases like NaH can sometimes lead to more complex salt aggregates, potentially altering selectivity.[4][6]
Methylating Agent Dimethyl Sulfate ((CH₃)₂SO₄)Dimethyl sulfate is a potent and cost-effective methylating agent for industrial scale. Its reactivity profile often provides good results in polar aprotic solvents.
Temperature Moderate (e.g., Room Temp to 50 °C)Running the reaction at moderate temperatures often favors the kinetic product (N2). Avoid high temperatures which can lead to equilibration and favor the thermodynamic N1 isomer.

Problem: The N1 and N2 nitro-isomers are co-eluting or difficult to separate by column chromatography.

  • Causality and Solution: The isomers often have very similar polarities. The N2 isomer is generally less polar due to its greater molecular symmetry, which reduces its dipole moment. This subtle difference can be exploited.

    • Optimize Chromatography:

      • Solvent System: Use a low-polarity eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. A shallow gradient is crucial.

      • Silica Gel: Ensure the use of high-quality silica gel with a consistent particle size. For large-scale purification, consider using a flash chromatography system.

    • Fractional Crystallization: This is often the most viable method for large-scale separation.

      • Solvent Screening: Perform small-scale screening with various solvents to find one where the two isomers have significantly different solubilities. Common solvents to try include isopropanol, ethanol, ethyl acetate, and toluene, or mixtures thereof.

      • Procedure: Dissolve the crude mixture in a minimum amount of hot solvent. Allow it to cool slowly and undisturbed. The less soluble isomer should crystallize out first. Seeding with a pure crystal of the desired isomer can significantly improve the efficiency and purity of the crystallization.

Step 3: Nitro Group Reduction

Problem: The reduction of the nitro group is incomplete or is producing side products.

  • Causality and Solution: The choice of reducing agent and reaction conditions is critical. Incomplete reduction can be due to catalyst poisoning or insufficient reagent, while side products can arise from over-reduction or reaction with other functional groups.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method.

      • Catalyst Loading: For scale-up, catalyst loading is typically 1-5 mol%. Ensure the catalyst is fresh and active.

      • Solvent: Use an inert solvent like ethanol, methanol, or ethyl acetate.

      • Pressure & Temperature: Hydrogen pressure of 50-100 psi at room temperature is usually sufficient.

      • Catalyst Poisoning: Sulfur-containing impurities or other coordination compounds can poison the palladium catalyst. Ensure the nitro-intermediate is highly pure before this step.

    • Stannous Chloride (SnCl₂) Reduction: A classic and robust method.

      • Stoichiometry: Use a stoichiometric excess of SnCl₂·2H₂O (typically 3-5 equivalents) in a solvent like concentrated HCl or ethanol.

      • Exothermicity: The reaction is highly exothermic. For large-scale batches, add the SnCl₂ portion-wise and ensure efficient cooling to maintain control.

      • Work-up: The work-up involves basifying the acidic mixture (e.g., with NaOH or Na₂CO₃) to precipitate tin salts, which are then filtered off. This can be cumbersome on a large scale and generates significant waste.

Section 4: Recommended Experimental Protocol (Illustrative)

This protocol is a starting point and should be optimized for your specific equipment and scale.

Part A: Synthesis of 4-Nitro-1H-benzotriazole

  • Charge a reactor with 3-nitro-1,2-phenylenediamine (1.0 eq) and glacial acetic acid (5-10 volumes). Cool the mixture to 0-5 °C with constant stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in water (2-3 volumes).

  • Add the sodium nitrite solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor reaction completion by TLC/HPLC.

  • Slowly pour the reaction mixture into a separate vessel containing cold water (20 volumes), which will precipitate the product.

  • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product is typically a yellow to light brown solid.

Part B: N-Methylation and Isomer Separation

  • Charge a reactor with the crude 4-nitro-1H-benzotriazole (1.0 eq), potassium carbonate (1.5 eq), and DMF (10 volumes).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise over 1 hour, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the disappearance of starting material and the ratio of N1/N2 isomers by HPLC.

  • Once complete, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of isomers.

  • Purify via fractional crystallization from isopropanol or by flash column chromatography (gradient elution: 5% to 20% ethyl acetate in hexanes).

Part C: Reduction to this compound

  • In a hydrogenation vessel, suspend the purified 2-methyl-4-nitro-2H-1,2,3-benzotriazole (1.0 eq) and 5% Pd/C (2 mol%) in ethanol (15 volumes).

  • Pressurize the vessel with hydrogen gas to 60 psi.

  • Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the final product as a pure solid.

References

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Available from: [Link]

  • ACS Omega. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Publications. Available from: [Link]

  • Chemical Reviews. (1996). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. ACS Publications. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Available from: [Link]

  • PMC - NIH. (n.d.). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. RSC Publishing. Available from: [Link]

  • Google Patents. (n.d.). US3334054A - Purification of benzotriazole.
  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. Available from: [Link]

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Technical Support Center: Solubility Enhancement for 2-methyl-2H-1,2,3-benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 2-methyl-2H-1,2,3-benzotriazol-4-amine. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on overcoming solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and step-by-step protocols necessary to prepare homogenous, stable solutions for your experiments.

The inherent structure of this compound—a fused aromatic benzotriazole system with a primary amine substituent—presents a classic solubility challenge. Its flat, aromatic nature promotes strong crystal lattice packing, while the amine group offers a handle for pH-dependent solubility manipulation. This guide will walk you through a logical progression of techniques, from simple adjustments to more advanced formulation strategies.

Compound Properties at a Glance

PropertyValueSource
Molecular Formula C₇H₈N₄[1]
Molecular Weight 148.17 g/mol [1]
Appearance Solid[1]
Key Functional Group Aromatic Amine (-NH₂)N/A
Expected Behavior Weakly basic; solubility is expected to increase significantly in acidic conditions.[2]

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound in my aqueous buffer (e.g., PBS pH 7.4), but it won't go into solution. Why?

A: This is expected behavior. At neutral or alkaline pH, the aromatic amine group (-NH₂) is in its neutral, uncharged state. This form is less polar and significantly less soluble in water. The compound's rigid, planar structure also contributes to strong intermolecular forces in its solid-state, making it difficult for water molecules to solvate it effectively.

Q2: What is the most straightforward first step to try and solubilize this compound for an aqueous assay?

A: The most effective initial approach is pH adjustment.[3][] By lowering the pH of your solvent, you can protonate the basic amine group to form a cationic ammonium salt (-NH₃⁺). This charged species is much more polar and, therefore, more soluble in aqueous media.[5][6] This is a fundamental principle for solubilizing basic compounds.[7]

Q3: Can I use organic solvents like DMSO to prepare a stock solution?

A: Absolutely. Using a water-miscible organic co-solvent is a very common and effective strategy.[8] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol are excellent for dissolving many poorly soluble compounds to create a high-concentration stock.[9] This stock can then be diluted into your aqueous experimental medium. However, you must be cautious about the final concentration of the organic solvent in your assay, as it can be toxic to cells or interfere with biological processes.

Q4: What is a safe final concentration for DMSO in my cell-based experiment?

A: There is no universal "safe" concentration, as it is highly dependent on the specific cell line and the duration of the experiment. A widely accepted starting point for many cell lines is to keep the final DMSO concentration at or below 0.1% (v/v). Some more robust cell lines may tolerate up to 0.5%. It is imperative to run a vehicle control (your final buffer containing the same percentage of DMSO without the compound) to ensure the solvent itself is not affecting the experimental outcome.

In-Depth Troubleshooting and Experimental Protocols

This section provides detailed, step-by-step methodologies for solubilizing this compound. The optimal method depends on the specific requirements of your experiment, particularly the tolerance for pH changes and organic solvents.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow to select the appropriate solubilization strategy.

G start Start: Need to dissolve compound q_solvent Is a small amount of organic co-solvent (e.g., DMSO) acceptable in the final assay? start->q_solvent p_cosolvent Protocol 2: Use Co-Solvent Method q_solvent->p_cosolvent  Yes   p_ph Protocol 1: pH Adjustment Method q_solvent->p_ph  No   q_dissolved Did the compound dissolve completely? p_cosolvent->q_dissolved p_ph->q_dissolved success Success: Proceed with experiment. Run vehicle controls. q_dissolved->success  Yes   p_combo Advanced Protocol: Combine pH Adjustment & Co-Solvent Methods q_dissolved->p_combo  No   p_combo->success  If successful

Caption: Workflow for selecting a solubilization protocol.

Protocol 1: pH-Mediated Solubilization (Aqueous Acidic Stock)

Causality: This method leverages the basicity of the aromatic amine. By adding acid, we protonate the amine, forming a water-soluble salt. This is the preferred method when organic solvents must be avoided.

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Initial Suspension: Add a portion (e.g., 80%) of your desired final volume of high-purity water or a non-phosphate-based buffer (phosphate can sometimes precipitate with compounds at low pH). The compound will likely remain as a suspension.

  • Acidification: While vortexing or stirring vigorously, add 1 M HCl dropwise. Monitor the solution for clarity. The solid should begin to dissolve as the pH drops and the amine is protonated.

  • Check for Dissolution: Continue adding acid until the solution becomes completely clear. Use a minimal amount of acid to achieve dissolution. A final pH between 3 and 5 is often effective for aromatic amines.[6]

  • Sonication (Optional): If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes to break up any aggregates and accelerate the process.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.

  • Sterile Filtration: Filter the final stock solution through a 0.22 µm syringe filter (ensure the filter material is compatible with acidic solutions, e.g., PVDF or PES) to sterilize and remove any remaining particulates.

  • pH Check & Dilution: Check the pH of the final stock. When adding this acidic stock to your final, neutral-pH experimental media, ensure the buffer capacity of the media is sufficient to maintain the desired final pH.

Protocol 2: Co-Solvent Solubilization (High-Concentration Organic Stock)

Causality: This protocol uses a strong, water-miscible organic solvent to overcome the compound's crystal lattice energy and create a concentrated stock solution. This is often the quickest and most effective method if the final assay can tolerate a low percentage of the co-solvent.

Common Co-Solvents for Biological Assays

Co-SolventProperties & Use CasesTypical Final Assay Conc.
DMSO Strong aprotic solvent. Widely used for primary stock solutions. Can have biological effects.< 0.5% (v/v), ideally < 0.1%
Ethanol Less toxic than DMSO but also a weaker solvent for highly non-polar compounds.< 1% (v/v)
Propylene Glycol Commonly used in parenteral formulations due to low toxicity.Variable, can be higher than DMSO
PEG 400 A low-molecular-weight polyethylene glycol. Good for increasing solubility.Variable, requires specific validation

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the this compound into a suitable vial.

  • Add Co-Solvent: Add the minimum volume of 100% DMSO (or your chosen co-solvent) required to completely dissolve the solid. For example, to make a 10 mM stock of a compound with MW 148.17, you would dissolve 1.48 mg in 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex vigorously. If needed, warm the solution slightly (e.g., to 37°C) or sonicate for a few minutes until the solution is perfectly clear.

  • Storage: Store this high-concentration stock solution appropriately (e.g., at -20°C or -80°C, protected from light and moisture).

  • Working Dilutions (Critical Step):

    • Perform serial dilutions. Do not add the concentrated DMSO stock directly into a large volume of aqueous buffer, as this can cause the compound to precipitate out immediately (a phenomenon known as "crashing out").

    • A best practice is to perform an intermediate dilution in your experimental medium. For example, to get a 10 µM final concentration from a 10 mM DMSO stock (a 1:1000 dilution), you could add 1 µL of the stock to 999 µL of your cell culture medium or buffer. Add the stock directly to the liquid while vortexing to ensure rapid mixing and minimize localized high concentrations that lead to precipitation.

References

  • Wikipedia. Benzotriazole. [Link]

  • Chiacchio, U., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. Biomedicine & Pharmacotherapy. [Link]

  • Chem Survival. (2022). How to purify Amine? YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7220, 1H-Benzotriazole. [Link]

  • Luan, Y., et al. (2017). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. Journal of Chemical & Engineering Data. [Link]

  • Sikarra, D., et al. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics. [Link]

  • Kovačič, B., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Drug Development & Delivery. (2019). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Al-Ghananeem, A., & Malkawi, A. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • Acree Jr., W. (2018). Comment on “Solution Thermodynamics of Benzotriazole in Different Pure Solvents”. Journal of Chemical & Engineering Data. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Reddit. (2018). Ways of crashing out amines. [Link]

  • Garg, R., & Singh, S. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Alhalaweh, A., et al. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PLOS ONE. [Link]

  • Savjani, K., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Google Patents.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Lavan, M. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Zhang, G., et al. (2021). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Pharmaceutics. [Link]

  • University of Rochester. Workup for Removing Amines. [Link]

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Validation & Comparative

A Definitive Guide to the Structural Validation of 2-methyl-2H-1,2,3-benzotriazol-4-amine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For N-heterocyclic compounds such as 2-methyl-2H-1,2,3-benzotriazol-4-amine, a molecule with potential applications stemming from the diverse biological activities of the benzotriazole scaffold, precise structural elucidation is paramount.[1] The possibility of forming various constitutional isomers during synthesis necessitates a robust analytical strategy to definitively confirm the intended molecular architecture.

This comprehensive guide presents a detailed workflow for the structural validation of this compound, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will delve into the rationale behind experimental choices, provide a step-by-step protocol, and compare the rich, unambiguous data obtained from 2D NMR with other analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for the definitive structural characterization of complex small molecules.

The Structural Puzzle: Distinguishing Isomers

The synthesis of this compound can potentially yield several isomers depending on the site of methylation on the benzotriazole ring system. The primary challenge lies in unequivocally determining that the methyl group is attached to the N2 position of the triazole ring and that the amine group is at the C4 position of the benzene ring.

Possible isomers include, but are not limited to:

  • 1-methyl-1H-1,2,3-benzotriazol-4-amine

  • 3-methyl-3H-1,2,3-benzotriazol-4-amine

  • 2-methyl-2H-1,2,3-benzotriazol-5-amine

  • And other positional isomers of the amino group.

Simple one-dimensional (1D) ¹H and ¹³C NMR spectra can provide initial clues, but often, overlapping signals and the lack of direct connectivity information can lead to ambiguous assignments. 2D NMR spectroscopy provides the necessary resolution and correlation data to solve this structural puzzle with confidence.

The 2D NMR Solution: A Multi-faceted Approach

A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a powerful toolkit for establishing through-bond connectivities between protons and carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

To guide our analysis, we will utilize predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated using advanced algorithms that consider the electronic environment of each nucleus. While prediction software provides a valuable starting point, it is crucial to remember that experimental verification is the gold standard.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃4.2 - 4.540 - 45
H56.8 - 7.1110 - 115
H67.2 - 7.5125 - 130
H76.9 - 7.2115 - 120
NH₂4.5 - 5.5 (broad)-
C4-140 - 145
C5-110 - 115
C6-125 - 130
C7-115 - 120
C7a-145 - 150
C3a-130 - 135

Note: These are estimated ranges and can vary based on the solvent and prediction algorithm used.

Experimental Workflow for 2D NMR Analysis

The following workflow provides a systematic approach to acquiring and interpreting the 2D NMR data for structural validation.

Figure 1: A schematic overview of the 2D NMR experimental workflow.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

2. 1D NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to assess sample purity and obtain initial proton chemical shifts.

  • Acquire a 1D ¹³C NMR spectrum, and if possible, a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

3. 2D NMR Acquisition:

  • gCOSY (gradient Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, identifying protons that are typically two or three bonds apart.

  • gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[2]

  • gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are typically two or three bonds apart (long-range ¹H-¹³C correlations). This is a key experiment for piecing together the carbon skeleton.

4. Data Analysis and Structural Elucidation:

  • COSY Analysis: The COSY spectrum will show correlations between the aromatic protons on the benzene ring, allowing for the assignment of adjacent protons (e.g., H5-H6, H6-H7).

  • HSQC Analysis: The HSQC spectrum will unambiguously link each aromatic proton to its directly attached carbon atom. For example, a cross-peak will be observed between the ¹H signal of H5 and the ¹³C signal of C5.

  • HMBC Analysis: The Key to Isomer Differentiation: The HMBC spectrum provides the crucial long-range connectivity information. The key correlations to look for are:

    • Methyl Group Placement (N2 vs. N1/N3): The protons of the N-methyl group are expected to show a correlation to the two adjacent quaternary carbons of the benzotriazole ring system (C7a and C3a). This three-bond correlation is a strong indicator of the methyl group's position on N2. In contrast, an N1-methyl group would show a correlation to C7a and C2, while an N3-methyl group would correlate to C3a and C2.

    • Amino Group Placement (C4): The aromatic protons will show long-range correlations to neighboring carbons. For instance, H5 should show correlations to C4, C7, and C3a. The NH₂ protons, if observable, may also show correlations to C4 and C5.

Figure 2: Expected key HMBC correlations for structural confirmation.

By systematically analyzing the correlations in the COSY, HSQC, and particularly the HMBC spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive validation of the this compound structure.

Comparison with Alternative Analytical Techniques

While 2D NMR is the most powerful tool for this specific structural challenge, it is valuable to consider the strengths and limitations of other common analytical techniques.

Technique Applicability for Structural Validation Advantages Limitations
Mass Spectrometry (MS) Can confirm the molecular weight and elemental composition. Fragmentation patterns may provide some structural clues.High sensitivity, requires very small sample amounts.Isomers often have identical molecular weights and may show similar fragmentation, making definitive isomer differentiation difficult without reference standards.[3]
X-ray Crystallography Provides the absolute, unambiguous 3D structure of the molecule in the solid state.Considered the "gold standard" for structural determination.Requires a suitable single crystal, which can be challenging and time-consuming to grow. The solid-state structure may not always represent the structure in solution.[4]
UV-Vis Spectroscopy Can confirm the presence of the benzotriazole chromophore.Simple, rapid, and can be used for quantitative analysis.The UV-Vis spectra of the different isomers are often very similar, making it unsuitable for definitive isomer identification.[5]
FTIR Spectroscopy Can identify the presence of functional groups (e.g., N-H, C-H, aromatic C=C).Provides information about the functional groups present in the molecule.While some subtle differences in the fingerprint region may exist between isomers, it is generally not sufficient for unambiguous structural assignment.

Conclusion

For the definitive structural validation of this compound and the confident exclusion of its potential isomers, 2D NMR spectroscopy stands out as the most robust and informative analytical technique. The combination of COSY, HSQC, and HMBC experiments provides a self-validating system of through-bond correlations that allows for the complete assignment of the molecular structure in solution. While other techniques such as mass spectrometry and X-ray crystallography provide valuable complementary information, 2D NMR offers an unparalleled level of detail for isomer differentiation in a timely and efficient manner, making it an indispensable tool in the arsenal of the modern drug discovery and development scientist.

References

  • Benzotriazole: An overview on its versatile biological behavior. ScienceDirect. [Link]

  • 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | PubChem. PubChem. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Creative Biostructure. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. YouTube. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. Columbia University. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. MDPI. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC. National Institutes of Health. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. National Institutes of Health. [Link]

  • Comparison of NMR and X-ray crystallography. Elte. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.net. News-Medical.net. [Link]

  • Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Guided Wave. [Link]

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  • Download NMR Predict - Mestrelab. Mestrelab Research. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. MDPI. [Link]

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A Comparative Guide to the Biological Activity of Benzotriazole Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzotriazole Scaffold

In the landscape of medicinal chemistry, the benzotriazole scaffold has emerged as a privileged structure due to its remarkable versatility and wide range of pharmacological activities.[1][2] This bicyclic heterocyclic compound, consisting of a benzene ring fused to a triazole ring, serves as an excellent core for developing novel therapeutic agents.[3] Its ability to act as a bioisostere for other ring systems, participate in hydrogen bonding, and serve as a leaving group or a stable anchor for various substitutions makes it a valuable tool in drug design.[2][4] Benzotriazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, positioning them as promising candidates for addressing significant health challenges like antibiotic resistance and cancer.[1][5]

This guide provides a comparative analysis of the biological activities of various benzotriazole derivatives, supported by experimental data and detailed protocols. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery and development efforts.

Part 1: Comparative Analysis of Anticancer Activity

Benzotriazole derivatives have shown significant potential as anticancer agents by targeting key pathways involved in tumor growth and progression.[1] Many of these compounds exert their effects by inhibiting crucial enzymes like protein kinases or by disrupting fundamental cellular processes such as microtubule dynamics.[1][6]

A primary mechanism of action for several potent benzotriazole derivatives is the inhibition of tubulin polymerization.[6] Microtubules are critical for the formation of the mitotic spindle during cell division. By interfering with microtubule assembly, these compounds cause cell cycle arrest, typically in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[6] Another key target is Focal Adhesion Kinase (FAK), a protein that is often overexpressed in cancer and plays a vital role in cell survival and metastasis.[6] Inhibition of FAK can disrupt downstream signaling, including the PI3K/Akt pathway, leading to apoptosis.[6]

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates higher potency.

Comparative In Vitro Anticancer Activity of Benzotriazole Derivatives
Derivative Class / CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Oxothiazolidine-Benzothiazole Hybrid (53) HeLa (Cervical)9.76Not specified
N-aryl Benzotriazole (6b) (R=R1=CF3) Hek-293 (Kidney), A549 (Lung), SH-SY5Y (Neuroblastoma)22 - 26Cytotoxicity
N-aryl Benzotriazole (6c) (R=CF3, R1=COOEt) SH-SY5Y (Neuroblastoma)20.94Selective Cytotoxicity
N-aryl Benzotriazole (6c) (R=CF3, R1=COOEt) A549 (Lung)37.68Selective Cytotoxicity
C-substituted Kinase Inhibitors Prostate (22Rv1), Colon (WiDr), Squamous (SiHa)VariesCK-2/Multikinase Inhibition

Data compiled from multiple sources.[7][8][9]

Structure-Activity Relationship (SAR) Insights: The anticancer activity of benzotriazole derivatives is highly dependent on the nature and position of their substituents. For instance, in the N-aryl benzotriazole series, compounds with trifluoromethyl (CF3) groups (like 6b) showed broad cytotoxicity.[9] However, the introduction of an ethoxycarbonyl (COOEt) group (compound 6c) led to selective toxicity against cancer cells while sparing normal cells, highlighting a promising avenue for developing safer therapeutics.[9] The fusion of benzotriazole with other heterocyclic rings, such as oxothiazolidine, has also proven to be an effective strategy for enhancing anticancer potency.[7]

Featured Anticancer Mechanism: Kinase Inhibition

Many benzotriazole derivatives function by inhibiting protein kinases, which are critical regulators of cell signaling pathways that control cell proliferation and survival.[1] Overactivity of kinases is a common feature in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., CK-2, FAK) Receptor->Kinase Activates BZT Benzotriazole Derivative BZT->Kinase Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt) Kinase->Downstream TF Transcription Factors Downstream->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Mechanism of kinase inhibition by benzotriazole derivatives.

Part 2: Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[5] Benzotriazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi.[1][10] Their mechanisms of action are multifaceted; they can interfere with microbial enzyme systems, disrupt DNA synthesis, and generate reactive oxygen species that cause cellular damage.[3]

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative In Vitro Antimicrobial Activity of Benzotriazole Derivatives
Derivative Class / CompoundMicroorganismMIC (µg/mL)
Piperidine-Substituted (16h) Escherichia coli6.25
Piperidine-Substituted (16f) Candida albicans6.25
Piperidine-Substituted (16h) Rhizopus species6.25
Triazolo[4,5-f]-quinolinone Carboxylic Acids Escherichia coli12.5 - 25
Benzotriazoles with -COOMe group at C5 Various Bacteria0.125 - 0.25

Data compiled from multiple sources.[4][5]

Structure-Activity Relationship (SAR) Insights: The antimicrobial spectrum and potency of benzotriazole derivatives can be tuned through chemical modifications. For example, incorporating a piperidine ring with specific substituents, such as a p-fluorophenyl group, resulted in potent activity against both bacteria and fungi.[4] Furthermore, the addition of an ester group (-COOMe) at the 5th position of the benzotriazole ring has been shown to yield compounds with remarkable antibacterial properties and very low MIC values.[5] Conversely, other modifications can lead to a partial or complete loss of activity, underscoring the importance of precise structural design.[5]

Part 3: Comparative Analysis of Antiviral Activity

Benzotriazole derivatives have also been identified as promising antiviral agents, showing activity against a range of RNA and DNA viruses.[11][12] Their mechanisms can involve inhibiting viral entry into host cells, interfering with viral replication processes, or protecting host cells from virus-induced apoptosis.[11]

Antiviral efficacy is often measured by the half-maximal effective concentration (EC50), the concentration of a drug that gives half of the maximal response. A lower EC50 indicates greater potency.

Comparative In Vitro Antiviral Activity of Benzotriazole Derivatives
CompoundVirusEC50 (µM)
Compound 56 Coxsackievirus B5 (CVB-5)0.15
Compound 18 Poliovirus (Sb-1)17.5
Compound 17 Coxsackievirus B5 (CVB-5)6.9
Compound 43a Coxsackievirus B5 (CVB-5)9.0
Compound 18e Coxsackievirus B5 (CVB-5)12.4

Data compiled from multiple sources.[11][13][14]

Structure-Activity Relationship (SAR) Insights: Studies on a library of benzotriazole derivatives revealed that [4-(benzotriazol-2-yl)phenoxy]alkanoic acids were particularly effective against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[13] Compound 56 from this class was exceptionally potent against CVB-5.[13] Further SAR studies showed that substituting an amine group on the benzotriazole scaffold with moieties like p-chlorobenzoyl (yielding compound 43a) significantly increased antiviral activity against CVB-5.[11] Time-of-addition assays suggest that some of these compounds act at an early stage of infection, possibly by inhibiting viral attachment to the host cell.[11]

Part 4: Core Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized protocols are essential. Below are detailed, step-by-step methodologies for two key assays discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[15] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Diagram:

Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[16]

  • Compound Treatment: Prepare serial dilutions of the benzotriazole derivatives. Remove the old medium from the wells and add 100 µL of medium containing the test compounds. Include wells for a negative control (cells with medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[16]

  • MTT Addition: After incubation, remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[16][17]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[16][17]

  • Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16][18] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 490 and 590 nm.[16]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Broth Microdilution Assay for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20] It involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the microorganism.[20]

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the benzotriazole derivative in a suitable solvent and then prepare a stock solution in Mueller-Hinton Broth (MHB) at twice the highest concentration to be tested.[21]

  • Serial Dilution: Dispense 100 µL of MHB into all wells of a 96-well plate.[19] Add 100 µL of the concentrated compound stock to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column. This creates a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.[20] Dilute this suspension further in MHB to achieve a final inoculum concentration of approximately 10^4 to 10^5 Colony Forming Units (CFU)/mL in the wells.[19]

  • Inoculation: Inoculate each well (except for a sterility control well) with the standardized microbial suspension.[19] The final volume in each well should be uniform.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[19][22]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[23] This can also be determined by measuring the optical density (OD) with a plate reader.[22]

Conclusion and Future Perspectives

Benzotriazole derivatives represent a highly valuable and versatile class of compounds with demonstrated efficacy across multiple therapeutic areas, including oncology and infectious diseases.[1][24] The extensive research highlighted in this guide showcases their potential to inhibit cancer cell growth, combat a wide range of microbes, and neutralize viral pathogens. The key to their success lies in the tunability of the benzotriazole scaffold, where strategic modifications can significantly enhance potency and selectivity.[1][11]

Future research should focus on optimizing the pharmacological profiles of these compounds to improve efficacy and reduce potential toxicity.[1] A deeper elucidation of their mechanisms of action and in vivo safety and efficacy studies are critical next steps to translate these promising preclinical findings into clinical applications.[8] The continued exploration of novel derivatives and hybrid molecules holds the promise of delivering next-generation therapeutics to address unmet medical needs.

References

  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available from: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available from: [Link]

  • Ukaaz Publications. (2024). Benzotriazole: An overview of its versatile biological behaviour. Annals of Phytomedicine. Available from: [Link]

  • PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior. National Center for Biotechnology Information. Available from: [Link]

  • (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Available from: [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. JRASB. Available from: [Link]

  • ResearchGate. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. Available from: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available from: [Link]

  • PMC. (2022). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. National Center for Biotechnology Information. Available from: [Link]

  • PMC. (n.d.). Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. Available from: [Link]

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  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]

  • SciSpace. (n.d.). Antiviral activity of benzotriazole based derivatives. SciSpace. Available from: [Link]

  • MDPI. (n.d.). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. Available from: [Link]

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  • NCBI Bookshelf. (2013). Cell Viability Assays. National Center for Biotechnology Information. Available from: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • MDPI. (2022). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. MDPI. Available from: [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health. Available from: [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-2H-1,2,3-benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2H-1,2,3-benzotriazol-4-amine, a key building block in medicinal chemistry and materials science, presents unique synthetic challenges, primarily concerning the regioselective introduction of the methyl group onto the benzotriazole core. This guide provides an in-depth technical comparison of the prevalent synthetic strategies for obtaining this specific isomer, benchmarking it against the synthesis of its constitutional isomer, 1-methyl-1H-1,2,3-benzotriazol-4-amine. By examining the underlying chemical principles, experimental protocols, and performance metrics of each method, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. The inherent difficulty in controlling the site of N-alkylation on the benzotriazole ring system necessitates a careful evaluation of synthetic routes to selectively favor the desired 2-methyl isomer.

The Challenge of Regioselectivity in N-Methylation of Benzotriazoles

The direct methylation of 4-aminobenzotriazole or its precursors often leads to a mixture of the N1 and N2 methylated isomers, posing significant purification challenges.[1] The electronic properties of the benzotriazole ring system and the influence of substituents on the benzene ring dictate the nucleophilicity of the nitrogen atoms in the triazole ring, making regioselective alkylation a non-trivial pursuit.[1] Consequently, indirect methods involving the synthesis and separation of precursors, followed by functional group transformations, are often employed to achieve the desired isomer with high purity.

This guide will focus on a comparative analysis of a robust, multi-step synthesis that allows for the isolation of both the 1-methyl and 2-methyl isomers, starting from 4-nitro-1H-benzotriazole. This approach highlights the principles of isomer separation and subsequent functionalization, providing a clear benchmarking platform.

Synthetic Strategies: A Head-to-Head Comparison

The benchmarked synthesis involves a three-step process:

  • Nitration: Synthesis of the common precursor, 4-nitro-1H-benzotriazole.

  • Methylation: N-methylation of 4-nitro-1H-benzotriazole to yield a mixture of 1-methyl-4-nitro-1H-1,2,3-benzotriazole and 2-methyl-4-nitro-2H-1,2,3-benzotriazole.

  • Reduction: Separation of the nitro-isomers followed by the reduction of the nitro group to the corresponding amine.

This strategy allows for a direct comparison of the synthesis of the two key isomers.

Method 1: Synthesis of this compound

This method prioritizes the isolation of the N2-methylated isomer.

A 4-Nitro-1H-benzotriazole B Methylation (CH3I, K2CO3, DMF) A->B C Mixture of N1 and N2 Nitro Isomers B->C D Chromatographic Separation C->D E 2-Methyl-4-nitro-2H- 1,2,3-benzotriazole D->E Isomer 2 F Reduction (SnCl2·2H2O, HCl) E->F G 2-Methyl-2H-1,2,3- benzotriazol-4-amine F->G

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Nitro-1H-1,2,3-benzotriazole

A well-established procedure for the nitration of 1H-benzotriazole is employed.[2]

  • To a stirred solution of 1H-benzotriazole (10.0 g, 83.9 mmol) in concentrated sulfuric acid (50 mL) at 0-5 °C, a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 2 hours and then poured onto crushed ice (200 g).

  • The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to afford 4-nitro-1H-1,2,3-benzotriazole.

Step 2: Methylation of 4-Nitro-1H-1,2,3-benzotriazole

This step yields a mixture of the N1 and N2 methylated isomers.

  • A mixture of 4-nitro-1H-1,2,3-benzotriazole (5.0 g, 30.5 mmol), anhydrous potassium carbonate (8.4 g, 60.9 mmol), and methyl iodide (2.3 mL, 36.6 mmol) in dimethylformamide (DMF, 50 mL) is stirred at room temperature for 24 hours.[3]

  • The reaction mixture is poured into ice water (200 mL) and the resulting precipitate is collected by filtration.

  • The crude product is dried, yielding a mixture of 1-methyl-4-nitro-1H-1,2,3-benzotriazole and 2-methyl-4-nitro-2H-1,2,3-benzotriazole.

Step 3: Separation and Reduction of 2-Methyl-4-nitro-2H-1,2,3-benzotriazole

  • The isomeric mixture from Step 2 is separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The fractions containing the desired 2-methyl isomer are collected and the solvent is evaporated.

  • To a solution of 2-methyl-4-nitro-2H-1,2,3-benzotriazole (1.0 g, 5.6 mmol) in ethanol (20 mL) and concentrated hydrochloric acid (5 mL), tin(II) chloride dihydrate (5.1 g, 22.4 mmol) is added portion-wise.[4]

  • The reaction mixture is heated at reflux for 2 hours, then cooled to room temperature and poured into ice water.

  • The solution is basified with a concentrated sodium hydroxide solution to pH > 10 and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Method 2: Synthesis of 1-Methyl-1H-1,2,3-benzotriazol-4-amine (Comparative Alternative)

This method focuses on the isolation of the N1-methylated isomer from the same reaction mixture.

A 4-Nitro-1H-benzotriazole B Methylation (CH3I, K2CO3, DMF) A->B C Mixture of N1 and N2 Nitro Isomers B->C D Chromatographic Separation C->D E 1-Methyl-4-nitro-1H- 1,2,3-benzotriazole D->E Isomer 1 F Reduction (SnCl2·2H2O, HCl) E->F G 1-Methyl-1H-1,2,3- benzotriazol-4-amine F->G

Caption: Synthetic workflow for 1-methyl-1H-1,2,3-benzotriazol-4-amine.

The protocol for the synthesis of the 1-methyl isomer follows the same initial steps as for the 2-methyl isomer.

Steps 1 & 2: Identical to Method 1.

Step 3: Separation and Reduction of 1-Methyl-4-nitro-1H-1,2,3-benzotriazole

  • The isomeric mixture from Step 2 is separated by column chromatography on silica gel. The fractions containing the 1-methyl isomer are collected and the solvent is evaporated.

  • The reduction of 1-methyl-4-nitro-1H-1,2,3-benzotriazole is carried out using the same procedure as described for the 2-methyl isomer (Method 1, Step 3).[4]

Performance Benchmarking

The following table provides a comparative summary of the key performance indicators for the synthesis of the two isomers. The data presented is based on typical yields reported in the literature and may vary depending on the specific reaction conditions and scale.

ParameterMethod 1: 2-Methyl IsomerMethod 2: 1-Methyl Isomer
Starting Material 4-Nitro-1H-benzotriazole4-Nitro-1H-benzotriazole
Key Reagents Methyl iodide, K₂CO₃, SnCl₂·2H₂O, HClMethyl iodide, K₂CO₃, SnCl₂·2H₂O, HCl
Overall Yield (from 4-nitro-1H-benzotriazole) ModerateModerate to High
Isomer Ratio (N1:N2) Typically favors N1Typically favors N1
Purification Column chromatography required for isomer separationColumn chromatography required for isomer separation
Reaction Time ~28 hours~28 hours
Scalability ModerateModerate
Safety Considerations Use of toxic methyl iodide and corrosive acids.Use of toxic methyl iodide and corrosive acids.

Discussion and Mechanistic Insights

The N-methylation of 4-nitro-1H-benzotriazole proceeds via an SN2 reaction where the deprotonated benzotriazole acts as a nucleophile. The regioselectivity of this reaction is influenced by a combination of electronic and steric factors. Generally, the N1 position is more sterically accessible, often leading to the 1-methyl isomer as the major product. However, the electron-withdrawing nitro group at the 4-position can influence the electron density at the N1 and N2 positions, affecting the isomer ratio.

The separation of the 1-methyl and 2-methyl-4-nitrobenzotriazole isomers is a critical step and is typically achieved by column chromatography, exploiting the differences in polarity between the two isomers.

The final reduction of the nitro group to an amine is a standard transformation in organic synthesis. The use of tin(II) chloride in acidic medium is a reliable and high-yielding method for this purpose.[4]

Alternative Synthetic Approaches

While the benchmarked method provides a reliable route to both isomers, other strategies for regioselective N-alkylation of benzotriazoles have been explored:

  • Catalytic Methods: The use of transition metal catalysts, such as those based on rhodium or scandium, has shown promise in directing the alkylation to the N2 position of the benzotriazole ring. These methods, however, may require specialized catalysts and optimization for specific substrates.

  • Diazotization Routes: An alternative approach could involve the synthesis of a pre-methylated o-phenylenediamine derivative, followed by diazotization and cyclization to form the benzotriazole ring. This route could offer better regiocontrol but might involve more complex starting materials.

Conclusion

The synthesis of this compound is a challenging yet achievable task that hinges on the effective control of regioselectivity during the N-methylation step. The benchmarked method, involving the methylation of 4-nitro-1H-benzotriazole followed by isomer separation and reduction, provides a clear and reproducible pathway to obtain both the desired 2-methyl isomer and its 1-methyl counterpart. While this method requires a chromatographic separation step, it offers a reliable means of accessing both isomers for comparative studies and further synthetic applications. For researchers requiring high regioselectivity towards the 2-methyl isomer, exploring emerging catalytic methods may offer a more direct and efficient alternative. This guide provides the foundational knowledge and practical protocols to navigate the synthesis of these important heterocyclic compounds.

References

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. [Link]

  • Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2024). Main and by-processes at 1-(2-nitroaryl)-1H-benzotriazole reduction. From Chemistry Towards Technology Step-By-Step, 5(1), 107-113.
  • PubChem. (n.d.). 1-methyl-1H-1,2,3-benzotriazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). 4-(4-(((1H-Benzo[d][3][4][5]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. [Link]

  • Google Patents. (2016). Synthesis method of benzotriazole.
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  • BenchChem. (2025). Spectroscopic Profile of 4-Methyl-5-nitro-2H-1,2,3-triazole: A Technical Guide.
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  • NIH. (2019). Silicon Industry Waste Polymethylhydrosiloxane-Mediated Benzotriazole Ring Cleavage: A Practical and Green Synthesis of Diverse Benzothiazoles.
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  • ACS Publications. (2005). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-methyl-2H-1,2,3-benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-methyl-2H-1,2,3-benzotriazol-4-amine, ensuring the protection of personnel and the environment. Our commitment to excellence in laboratory safety and chemical handling is paramount, and this document serves as a testament to that, offering value beyond the product itself.

Understanding the Compound: Hazard Profile and Rationale for Stringent Disposal

This compound, a member of the benzotriazole family, requires careful handling due to its inherent chemical properties and potential hazards. While comprehensive toxicological data for this specific amine derivative may be limited, the known characteristics of related benzotriazoles provide a solid foundation for a cautious approach.

The parent compound, 1,2,3-benzotriazole, is classified as harmful if swallowed, a serious eye irritant, and toxic to aquatic life with long-lasting effects[1][2]. The presence of an amine functional group on the aromatic ring can also be associated with potential health hazards, as aromatic amines as a class are known to require careful handling[3]. Given these factors, and in the absence of contradictory evidence, This compound must be managed as a hazardous chemical waste . This precautionary principle is the cornerstone of laboratory safety and ensures compliance with environmental regulations.

The primary reasons for managing this compound as hazardous waste are:

  • Potential Human Health Effects: Based on data from similar compounds, there is a risk of toxicity if ingested and irritation upon eye contact[2].

  • Environmental Persistence and Ecotoxicity: Benzotriazoles are known for their stability in soil and water, leading to environmental persistence. Their toxicity to aquatic organisms necessitates preventing their release into waterways[2].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent eye contact with the solid powder, which could cause serious irritation[2].
Hand Protection Nitrile gloves or other chemically resistant gloves.To prevent skin contact. Aromatic amines can potentially be absorbed through the skin[3].
Protective Clothing A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust is unavoidable.To prevent inhalation of the solid powder. Handling should be performed in a chemical fume hood or a well-ventilated space to minimize airborne particulates.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its collection by a certified hazardous waste handler.

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal[1].

  • Solid Waste:

    • Place any unused or contaminated this compound solid directly into a designated hazardous solid waste container.

    • Also, dispose of any items grossly contaminated with the solid, such as weighing papers or paper towels used for cleanup, in this container.

  • Liquid Waste:

    • If the compound has been dissolved in a solvent, the entire solution must be treated as hazardous waste.

    • Segregate halogenated and non-halogenated solvent waste streams, as their disposal methods and costs can differ significantly[1].

  • Empty Containers:

    • The original container of this compound should be managed as hazardous waste unless it has been triple-rinsed.

    • Collect the rinsate from the triple-rinsing process and dispose of it as hazardous liquid waste.

    • Once triple-rinsed, deface the label on the empty container before disposing of it in regular trash or glass recycling, in accordance with your institution's policies[1].

Proper containerization and labeling are mandated by regulatory bodies and are essential for the safety of everyone who will handle the waste.

  • Container Selection:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

    • Ensure the container is in good condition, with no cracks or leaks.

  • Labeling:

    • As soon as you begin to collect waste in the container, affix a hazardous waste label.

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • List all components of a mixture, including solvents and their approximate percentages.

    • Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • Keep the container closed at all times, except when adding waste[4].

Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory[4].

  • Location: The storage area should be away from general traffic and near the point of waste generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[1].

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents.

Disposal of hazardous waste must be carried out by a licensed and certified hazardous waste management company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of chemical waste and will be your primary point of contact[1][4].

  • Schedule a Pickup: Follow your institution's protocol for requesting a hazardous waste pickup.

  • Do Not Use Alternative Disposal Methods: It is strictly prohibited to dispose of this chemical down the drain or in the regular trash[1]. Evaporation in a fume hood is also not a permissible disposal method[1].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS or emergency response team.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain the Spill:

    • For solid spills, gently cover the material with an absorbent pad or paper towels to prevent it from becoming airborne.

    • Carefully sweep the solid material into a dustpan. Avoid creating dust.

  • Collect the Waste:

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Seal and label the container as described in the disposal protocol.

  • Decontaminate the Area:

    • Wipe the spill area with a damp cloth or paper towel.

    • Dispose of the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Waste Characterization & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal Start Waste Generated: This compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Decision Is the waste solid, liquid, or an empty container? PPE->Decision PPE->Spill SolidWaste Solid Waste: Place in labeled hazardous solid waste container. Decision->SolidWaste Solid LiquidWaste Liquid Waste: Segregate by solvent type (halogenated/non-halogenated) in a labeled hazardous liquid waste container. Decision->LiquidWaste Liquid EmptyContainer Empty Container: Triple-rinse, collect rinsate as hazardous liquid waste. Deface label and dispose of container per institutional policy. Decision->EmptyContainer Empty Container Containerize Ensure waste container is properly labeled, closed, and in secondary containment. SolidWaste->Containerize LiquidWaste->Containerize ContactEHS Contact Institutional EHS for Waste Pickup EmptyContainer->ContactEHS Store Store in designated Satellite Accumulation Area, away from incompatibles. Containerize->Store Store->ContactEHS Disposal Licensed Hazardous Waste Vendor Collects for Incineration ContactEHS->Disposal SpillCleanup Follow Spill Management Protocol Spill->SpillCleanup Yes SpillCleanup->Containerize

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the broader community. Always consult your institution's specific policies and its Environmental Health and Safety office for guidance tailored to your location and facilities.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Wageningen University & Research. (2019). Benzotriazole removal mechanisms in pilot-scale constructed wetlands treating cooling tower water. Retrieved from [Link]

  • PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of benzotriazole derivatives observed in biodegradation studies. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1994). NIOSH Manual of Analytical Methods (NMAM), Fourth Edition, 8/15/94. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Update on Chemicals Removal at the Refinery on St. Croix. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Kansas State University. (n.d.). Benzotriazoles: Toxicity and Degradation. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]

  • PENTA s.r.o. (2025). 1,2,3-Benzotriazole Safety Data Sheet.
  • ResearchGate. (n.d.). Chemistry and Biological Activity of[1][5][6]-Benzotriazine Derivatives. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

Sources

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